1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride
Overview
Description
1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C14H19Cl2N3O2 and its molecular weight is 332.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave Assisted Synthesis Applications
The compound 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride is closely related to the class of compounds utilized in microwave-assisted synthesis for producing novel functionalized hydantoin derivatives, which demonstrates the compound's relevance in synthetic organic chemistry (Kamila et al., 2011).
Anticancer Applications
This compound is structurally related to benzimidazole–thiazole derivatives, which are synthesized for their potential as anticancer agents. These derivatives have shown promising results against cancerous cell lines, indicating the compound's significance in medicinal chemistry and cancer research (Nofal et al., 2014).
Microwave Assisted Synthesis in Anticancer Research
The structure of 1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride is similar to compounds involved in the synthesis of benzimidazoles bearing oxadiazole nucleus under microwave irradiation, which have shown significant to good anticancer activity. This highlights the compound's relevance in the development of novel anticancer agents (Rashid et al., 2012).
Antimicrobial Activity
The compound is analogous to molecules used in synthesizing novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, which have been evaluated for their antibacterial and antifungal activity against various clinical isolates. These studies contribute to the understanding of the compound's potential in antimicrobial applications (Reddy & Reddy, 2010).
properties
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.2ClH/c1-8(2)13(15)14-16-6-10(17-14)9-3-4-11-12(5-9)19-7-18-11;;/h3-6,8,13H,7,15H2,1-2H3,(H,16,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREHAEVWIOACEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC=C(N1)C2=CC3=C(C=C2)OCO3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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